

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B081930

[Get Quote](#)

An In-depth Technical Guide to (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with a tetrahydro-pyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.

Chemical Structure:

The molecular structure consists of a central six-membered saturated heterocyclic ring containing one oxygen atom (a tetrahydropyran ring). A phenyl group (-C6H5) and an aminomethyl group (-CH2NH2) are attached to the same carbon atom (position 4) of this ring.

Physicochemical Properties

The key quantitative data for **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C12H17NO	[1] [2]
Molecular Weight	191.27 g/mol	[1] [2] [3]
CAS Number	116834-97-0, 14006-32-7	[1] [2] [3]
Density (calculated)	1.0±0.1 g/cm ³	[1]
Boiling Point (calculated)	306.2±17.0 °C at 760 mmHg	[1]
Flash Point (calculated)	139.0±14.2 °C	[1]
Refractive Index (calculated)	1.532	[1]
SMILES	C1COCCC1(CN)C2=CC=CC=C2	[1]
InChI	1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2	[1]
InChIKey	IPYDNTFWMDEOBW-UHFFFAOYSA-N	[1]

Experimental Protocols: Plausible Synthesis Route

While specific experimental protocols for the synthesis of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** are not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-aminomethyltetrahydropyran.[\[4\]](#) The proposed method involves the reduction of a corresponding nitrile precursor.

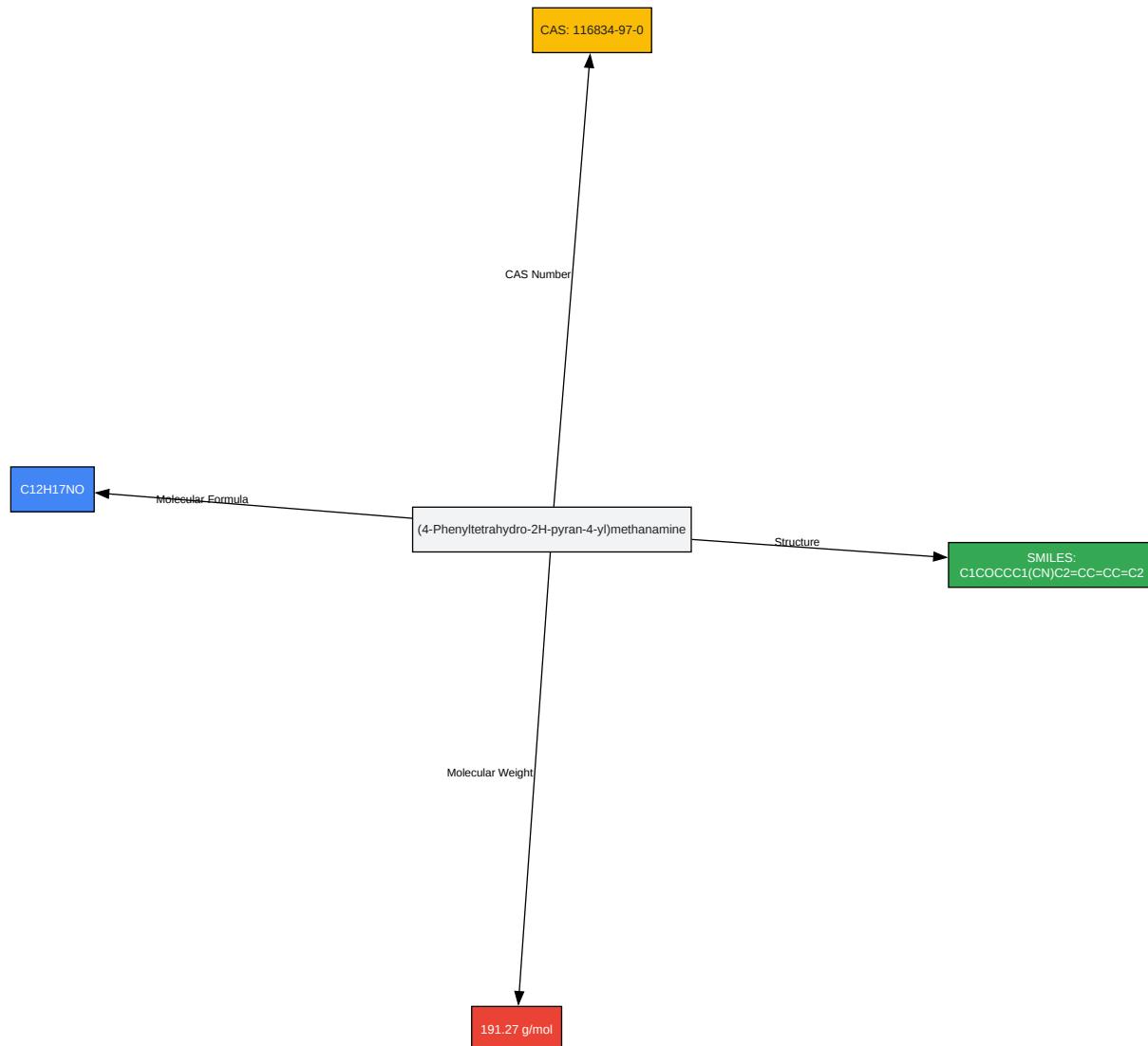
Hypothetical Protocol for the Synthesis of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**:

Step 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran (Nitrile Precursor)

This intermediate can be synthesized through various organic chemistry methods. A possible route involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and a

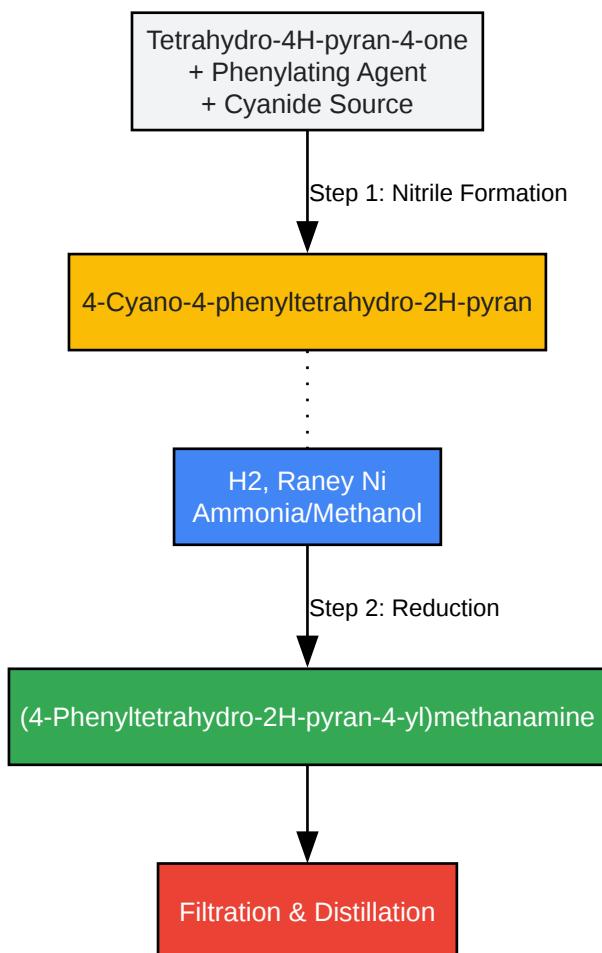
phenylating agent, or a multi-step synthesis starting from materials that can form the substituted pyran ring.

Step 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran to **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**


This step is analogous to the synthesis of 4-aminomethyltetrahydropyran from 4-cyanotetrahydropyran.[\[4\]](#)

- Apparatus: A high-pressure stainless steel autoclave equipped with a stirring device, a thermometer, and a manometer.
- Reagents:
 - 4-Cyano-4-phenyltetrahydro-2H-pyran (1.0 eq)
 - Ammonia-methanol solution (e.g., 22% w/w)
 - Raney Nickel (catalyst)
 - Hydrogen gas
- Procedure:
 - The autoclave is charged with 4-Cyano-4-phenyltetrahydro-2H-pyran, the ammonia-methanol solution, and activated Raney Nickel.
 - The autoclave is sealed and purged with hydrogen gas.
 - The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.5-0.6 MPa and a temperature of 45-55 °C.
 - The reaction is monitored for completion (e.g., by TLC or GC).
 - Upon completion, the autoclave is cooled, and the pressure is released.
 - The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst bed is washed with methanol.

- The filtrate and washings are combined and concentrated under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** as a liquid.


Visualizations

Logical Relationship of Compound Identifiers

[Click to download full resolution via product page](#)

Caption: Key identifiers for **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine**.

Plausible Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible two-step synthesis of the target compound.

Signaling Pathways

There is currently no publicly available information detailing the involvement of **(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine** in any specific biological signaling pathways. Further research would be required to elucidate its pharmacological activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [www.chemblink.com]
- 2. (4-Phenyltetrahydro-2h-pyran-4-yl)methylamine - CAS:14006-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 14006-32-7 CAS MSDS ((4-phenyltetrahydropyran-4-yl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- To cite this document: BenchChem. [(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081930#4-phenyltetrahydro-2h-pyran-4-yl-methanamine-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com